Cas no 1891162-17-6 ((1H-indol-5-yl)methanethiol)

(1H-indol-5-yl)methanethiol 化学的及び物理的性質
名前と識別子
-
- (1H-indol-5-yl)methanethiol
- EN300-1288383
- 1891162-17-6
-
- インチ: 1S/C9H9NS/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2
- InChIKey: OFUXRZALAADFKT-UHFFFAOYSA-N
- ほほえんだ: SCC1C=CC2=C(C=CN2)C=1
計算された属性
- せいみつぶんしりょう: 163.04557046g/mol
- どういたいしつりょう: 163.04557046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 16.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
(1H-indol-5-yl)methanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288383-50mg |
(1H-indol-5-yl)methanethiol |
1891162-17-6 | 50mg |
$827.0 | 2023-10-01 | ||
Enamine | EN300-1288383-1000mg |
(1H-indol-5-yl)methanethiol |
1891162-17-6 | 1000mg |
$986.0 | 2023-10-01 | ||
Enamine | EN300-1288383-10000mg |
(1H-indol-5-yl)methanethiol |
1891162-17-6 | 10000mg |
$4236.0 | 2023-10-01 | ||
Enamine | EN300-1288383-100mg |
(1H-indol-5-yl)methanethiol |
1891162-17-6 | 100mg |
$867.0 | 2023-10-01 | ||
Enamine | EN300-1288383-1.0g |
(1H-indol-5-yl)methanethiol |
1891162-17-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1288383-500mg |
(1H-indol-5-yl)methanethiol |
1891162-17-6 | 500mg |
$946.0 | 2023-10-01 | ||
Enamine | EN300-1288383-250mg |
(1H-indol-5-yl)methanethiol |
1891162-17-6 | 250mg |
$906.0 | 2023-10-01 | ||
Enamine | EN300-1288383-2500mg |
(1H-indol-5-yl)methanethiol |
1891162-17-6 | 2500mg |
$1931.0 | 2023-10-01 | ||
Enamine | EN300-1288383-5000mg |
(1H-indol-5-yl)methanethiol |
1891162-17-6 | 5000mg |
$2858.0 | 2023-10-01 |
(1H-indol-5-yl)methanethiol 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
(1H-indol-5-yl)methanethiolに関する追加情報
Comprehensive Overview of (1H-indol-5-yl)methanethiol (CAS No. 1891162-17-6): Properties, Applications, and Research Insights
(1H-indol-5-yl)methanethiol (CAS No. 1891162-17-6) is a specialized organic compound featuring a unique molecular structure that combines an indole core with a thiol functional group. This combination grants it distinct chemical properties, making it valuable in pharmaceutical research, fragrance development, and material science. The compound's CAS number 1891162-17-6 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions.
In recent years, the demand for indole derivatives like (1H-indol-5-yl)methanethiol has surged due to their role in drug discovery. Researchers are particularly interested in its potential as a building block for bioactive molecules, especially in targeting neurological and oncological pathways. The thiol group in its structure allows for versatile modifications, enabling the synthesis of analogs with tailored properties. This aligns with the growing trend of precision medicine and small-molecule therapeutics, topics frequently searched in academic and industry circles.
Beyond pharmaceuticals, (1H-indol-5-yl)methanethiol finds applications in the flavor and fragrance industry. Its sulfur-containing moiety contributes to aromatic profiles, often described as earthy or musky, which are sought after in high-end perfumery. With consumers increasingly favoring natural-inspired scents, this compound’s synthetic versatility offers a sustainable alternative to rare natural extracts. Keywords like "sustainable fragrance ingredients" and "synthetic aroma compounds" reflect this market shift.
The compound’s stability and reactivity under varying conditions have also sparked interest in material science. For instance, its ability to form self-assembled monolayers (SAMs) on metal surfaces is explored for nanotechnology applications, such as biosensors or corrosion inhibitors. This ties into the broader search trend around "functionalized surfaces for advanced materials", highlighting its interdisciplinary relevance.
From a synthetic chemistry perspective, CAS No. 1891162-17-6 is often discussed in the context of green chemistry protocols. Researchers aim to optimize its production using catalyst-free reactions or microwave-assisted synthesis, reducing energy consumption and waste—a response to the global push for eco-friendly chemical processes. Such methodologies are frequently queried in databases like SciFinder and Reaxys.
Analytical characterization of (1H-indol-5-yl)methanethiol typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure compliance with stringent quality standards, a topic of high interest for QC/QA professionals searching for "analytical validation of specialty chemicals". The compound’s spectral data is often shared in open-access repositories to facilitate collaborative research.
Regulatory-wise, 1891162-17-6 is not classified under restricted categories, but its handling requires standard laboratory safety practices. SDS documentation emphasizes proper ventilation and protective equipment, addressing common queries like "safe handling of thiol compounds". This pragmatic focus resonates with EHS (Environmental Health and Safety) communities worldwide.
Looking ahead, the integration of AI-driven molecular design tools may further unlock the potential of (1H-indol-5-yl)methanethiol. Computational models predicting its structure-activity relationships (SAR) could accelerate its adoption in high-throughput screening pipelines—a hot topic in cheminformatics forums. Such innovations align with the broader scientific quest for accelerated discovery timelines.
In summary, (1H-indol-5-yl)methanethiol (CAS No. 1891162-17-6) exemplifies the convergence of chemistry and cutting-edge applications. Its multifaceted utility—from drug development to smart materials—positions it as a compound of enduring interest, mirrored by the diverse search queries it inspires across scientific and industrial domains.
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